molecular formula C19H19F3N2O5S B3588886 methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate

methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate

Cat. No.: B3588886
M. Wt: 444.4 g/mol
InChI Key: OQLRDYLFHXUGGD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a methylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Introduction of the acetyl group.

    Sulfonylation: Addition of the methylsulfonyl group.

    Esterification: Formation of the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity to certain receptors and enzymes, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the methylsulfonyl and acetylamino groups.

    N-methylsulfonyl-3-(trifluoromethyl)aniline: Contains the methylsulfonyl and trifluoromethyl groups but lacks the benzoate ester.

Uniqueness

Methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-methyl-3-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5S/c1-12-7-8-13(18(26)29-2)9-16(12)23-17(25)11-24(30(3,27)28)15-6-4-5-14(10-15)19(20,21)22/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLRDYLFHXUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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